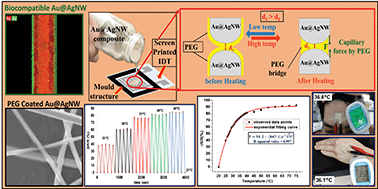Highly sensitive, flexible and biocompatible temperature sensor utilizing ultra-long Au@AgNW-based polymeric nanocomposites†
Nanoscale Pub Date: 2021-12-03 DOI: 10.1039/D1NR05068K
Abstract
Owing to their excellent sensitivity, stretchability, flexibility and conductivity, polymeric nanocomposites with conductive fillers have shown promise for a wide range of applications in bioelectronics and wearable devices. Herein, we report on the development of a flexible and biocompatible polymeric nanocomposite comprising ultra-long Ag–Au core–sheath nanowires (Au@AgNWs) dispersed in elastomeric media to fabricate a high-resolution wearable temperature sensor. Ultra-long AgNWs with an aspect ratio of about 1500 were synthesized using a Ca2+ ion-mediated facile one-pot polyol process. To enhance the biocompatibility and anti-oxidative property of the AgNWs, a 10–20 nm gold (Au) layer was conformably deposited without affecting the original nanowire morphology. The core–sheath structure of Au@AgNWs was characterized using HRTEM and EDS elemental mapping while the biocompatibility and anti-oxidative properties were tested using hydrogen peroxide (H2O2) etching in solution phase. Finally, the fabricated nanowires were used to prepare the Au@AgNW–poly-ethylene glycol (PEG)–polyurethane (PU)-based nanocomposite ink which can be printed on interdigitated electrodes to fabricate a thermoresistive temperature sensor with negative temperature coefficient (NTC) of resistance and quick response time (<100 s). The Au@AgNW–PEG–PU nanocomposite was characterized in detail and a novel temperature sensing mechanism based on controlling the internanowire distance of the PEG coated Au@AgNWs percolation by means of capillarity force among the nanowires as a result of the glass transition temperature of thermosensitive PEG was demonstrated. The proposed printable temperature sensor is flexible and biocompatible and shows promise for a range of wearable applications.


Recommended Literature
- [1] Back cover
- [2] Bio-inspired design of NiFeP nanoparticles embedded in (N,P) co-doped carbon for boosting overall water splitting†
- [3] The scope and limitations of infra-red measurements in chemistry
- [4] Chemical determination of magnesium in cast iron
- [5] Multifunctional Zn–Ln (Ln = Eu and Tb) heterometallic metal–organic frameworks with highly efficient I2 capture, dye adsorption, luminescence sensing and white-light emission†
- [6] Configurationally stable, enantioenriched organometallic nucleophiles in stereospecific Pd-catalyzed cross-coupling reactions: an alternative approach to asymmetric synthesis
- [7] Preparation of ZnFe2O4 nanostructures and highly efficient visible-light-driven hydrogen generation with the assistance of nanoheterostructures†
- [8] MOFs as proton conductors – challenges and opportunities
- [9] High-performance pseudo-bilayer ternary organic solar cells with PC71BM as the third component†
- [10] Hydrogeochemistry of high iodine groundwater: a case study at the Datong Basin, northern China

Journal Name:Nanoscale
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 124387-19-5
-
CAS no.: 1493-23-8









